molecular formula C13H24N2 B2980772 3,5-Dimethyl-1-octylpyrazole CAS No. 1138-46-1

3,5-Dimethyl-1-octylpyrazole

Cat. No. B2980772
CAS RN: 1138-46-1
M. Wt: 208.349
InChI Key: BCDZDZCKKMRPKF-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-1-octylpyrazole” is a derivative of pyrazole, which is an organic compound. Pyrazole derivatives are known to contain two methyl substituents . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

The synthesis of pyrazole derivatives like “3,5-Dimethyl-1-octylpyrazole” often involves the condensation of acetylacetone and hydrazine . This process results in the formation of 3,5-dimethylpyrazole . The compound has been found to be an effective cyanoacetylating agent and a new building block for the synthesis of heterocyclic compounds .


Physical And Chemical Properties Analysis

Pyrazole derivatives like “3,5-Dimethyl-1-octylpyrazole” are typically white to light yellow crystalline solids . They have high melting and boiling points, are slightly soluble in water, and can dissolve in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .

Scientific Research Applications

  • Corrosion Inhibition : Compounds like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine have been shown to be efficient inhibitors of pure iron corrosion in acidic media, with high inhibition efficiency increasing with concentration. Such compounds are adsorbed on the iron surface following the Langmuir adsorption isotherm model, suggesting potential applications in corrosion protection (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

  • Synthesis and Chemical Properties : Studies have explored the synthesis of 3,5-dimethyl-1-prop-2-enylpyrazole under specific conditions, highlighting the compound's potential in chemical reactions. The kinetics, reaction mechanisms, and related parameters of such syntheses offer insights into the compound's behavior under various conditions (Brahmayya & Wang, 2014).

  • Pharmaceutical Research : Although specific to pyrazole derivatives rather than 3,5-Dimethyl-1-octylpyrazole, some studies have explored their potential in pharmaceutical applications. For example, the kinetics of hydrolysis of hypoglycemic 1-acyl 3,5-dimethylpyrazoles have been studied, contributing to understanding the drug's activity and stability (Forist & Weber, 1973).

  • Material Science and Luminescence : Research on heteroleptic cyclometalated iridium(III) complexes, including derivatives of 3,5-dimethylpyrazole, has demonstrated their potential in creating highly efficient, room-temperature blue phosphorescence. These findings could have implications in developing new materials for lighting and display technologies (Yang et al., 2005).

  • Agricultural Chemistry : A study on the effect of nitrification inhibitors, including a derivative of 3-methylpyrazole, has shown that while they reduce nitrous oxide emissions during the cropping phase, they might lead to elevated emissions post-harvest. This research provides important insights for the agricultural use of such compounds (Scheer et al., 2017).

  • Analytical Chemistry : 3,5-Dimethyl-pyrazole has been investigated in charge transfer complex formation studies, providing a basis for the development of spectrophotometric methods for the determination of amino heterocyclic donors. This could have applications in various analytical chemistry contexts (Al-Attas, Habeeb, & Al-Raimi, 2009).

Future Directions

Pyrazole derivatives have been recognized as effective agents in various areas of chemistry . They are particularly useful for cyanoacetylation, a main method for the preparation of cyanoacetamide derivatives widely used in the synthesis of heterocyclic compounds . This suggests that “3,5-Dimethyl-1-octylpyrazole” and similar compounds may have potential for future applications in organic synthesis .

properties

IUPAC Name

3,5-dimethyl-1-octylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-4-5-6-7-8-9-10-15-13(3)11-12(2)14-15/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDZDZCKKMRPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347839
Record name 3,5-Dimethyl-1-octyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-octyl-1H-pyrazole

CAS RN

1138-46-1
Record name 3,5-Dimethyl-1-octyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Octyl-3,5-dimethylpyrazole was prepared in the following manner. All manipulations were performed under a nitrogen atmosphere. 3,5-Dimethylpyrazole (5 g) was placed in a 100-mL 3-neck round-bottom flask with a magnetic stir bar and dissolved in 50 mL tetrahydrofuran. A condenser and stoppers were added. Sodium metal (1.2 g) was added in pieces. Hydrogen evolution was evident. Mixture was stirred at room temperature overnight. 1-Bromooctane (9 mL) was then added all at once. The mixture was brought to a gentle reflux for seven hours and then stirred overnight at room temperature. The reaction mixture was filtered through a sintered-glass frit to remove a white precipitate. Solvent was removed under vacuum. Product was distilled under vacuum. The fractions distilling at 65-70° C. were collected and used in subsequent preparations.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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